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Compound of Interest

1'-Azaspirof[oxirane-2,3"-
Compound Name:

bicyclo[2.2.2]octane] hydrochloride

cat. No.: B1318290

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-methylspiro[1,3-oxathiolane-
5,3'-quinuclidine], a key intermediate in the preparation of Cevimeline hydrochloride.
Cevimeline is a cholinergic agonist used for the treatment of dry mouth (xerostomia) associated
with Sjogren's syndrome. The following protocols are based on modern, industrially
advantageous methods that avoid hazardous reagents like hydrogen sulfide gas, opting for
safer alternatives such as thiolacetic acid.[1]

Overall Synthesis Workflow

The synthesis is a robust, multi-step process that begins with the epoxidation of 3-
quinuclidinone, followed by the introduction of a thiol group and subsequent cyclization to form
the desired spiro-oxathiolane structure.
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Step 1: Epoxidation

(3—Quinuclidinone HCI) (Trimethylsulfoxonium lodide + K-ten-butoxide)

DMSO, 0-5°C to RT

Step 2: Thiolation

Epoxide of 3-Methylenequinuclidine

Toluene, RT

Step 3: Cyclization & Hydrolysis

1. p-Toluenesulfonic Acid
2. Acetaldehyde Diethyl Acetal

3-Hydroxy-3-acetoxymercaptomethylquinuclidine
thiolacetic acid salt

Isopropal

cis/trans-2-methylspiro[1,3-oxathiolane-5,3'quinuclidine

Step 4: P;irification

Aqueous Workup & Extraction

Final Intermediate Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of the Cevimeline intermediate.

Quantitative Data Summary
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The following table summarizes the quantitative data for the key steps in the synthesis,
including reactant quantities, yields, and product characteristics.
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(51.5

mmol)

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of 2-methylspiro[1,3-

oxathiolane-5,3'-quinuclidine].

Step 1: Synthesis of the Epoxide of 3-
Methylenequinuclidine

Reaction Setup: In a suitable reactor under a nitrogen atmosphere, prepare a mixture of the
hydrochloric salt of 3-quinuclidinone (120 g, 795.7 mmol) and trimethylsulfoxonium iodide
(219 g, 993.3 mmol) in dimethylsulfoxide (DMSO, 91.0 g).[1][2]

Cooling: Cool the mixture to 0-5°C using an ice/water bath.[1][2]

Base Addition: Prepare a solution of potassium tert-butoxide (201 g, 1789.1 mmol) in DMSO
(500 mL). Add this solution dropwise to the reaction mixture over a period of 45 minutes,
maintaining the temperature between 0-5°C.[1]

Reaction: After the addition is complete, allow the mixture to warm gradually to room
temperature and stir for an additional 16 hours.[1]

Quenching and Extraction: Cool the mixture again to 0-5°C and pour it into an ice/water
mixture (500 g). Add sodium chloride (300 g) to the mixture.[1] Stir for 30 minutes and then
extract the product with toluene (3 x 400 mL).

Isolation: Combine the toluene phases, dry them over sodium sulfate, filter, and evaporate
the solvent under reduced pressure. This will furnish the epoxide of 3-methylenequinuclidine
as a yellow oil (approx. 60 g, 54% yield), which can be used in the next step without further
purification.[1]

Step 2: Synthesis of 3-Hydroxy-3-
acetoxymercaptomethylquinuclidine Thiolacetic Acid
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Salt

o Reaction Setup: Dissolve the epoxide of 3-methylenequinuclidine (60 g, 431.7 mmol) in
toluene (600 mL) in a reactor under a nitrogen atmosphere.

o Reagent Addition: Add thiolacetic acid (36.1 g, 474.9 mmol) dropwise to the solution.

e Reaction: Stir the mixture at room temperature for 2 hours. A precipitate will form during this
time.[1]

« |solation: Filter the formed precipitate and wash it with toluene (2 x 100 mL). This gives the
3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt as a light yellow solid
(approx. 77 g, 68% yield). The product can be used directly in the next step.[1]

Step 3: Synthesis of 2-Methylspiro(1,3-oxathiolane-
5,3')quinuclidine

» Acid-catalyzed Hydrolysis: To a solution of the thiolacetic acid salt intermediate (3 g, 10.3
mmol) in isopropanol (50 mL), add p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol).
Heat the mixture to reflux for 3.5 hours.

e Cyclization: Cool the mixture to room temperature and add acetaldehyde diethyl acetal (6.1
g, 51.5 mmol). Heat the mixture to reflux again and stir for an additional 3 hours.

o Workup - Solvent Exchange: Evaporate the isopropanol under reduced pressure. Dissolve
the resulting residue in dichloromethane (DCM, 50 mL).

o Workup - Basification: Cool the DCM solution to 0-5°C and add a 25% aqueous solution of
sodium hydroxide (80 mL).[2] Stir the biphasic mixture for 10-15 minutes, then separate the
phases.

o Workup - Extraction: Extract the aqueous phase with DCM (3 x 50 mL).[2][3] Combine all the
organic phases.

o Workup - Acid Wash: Extract the combined organic phases with a 5% aqueous solution of
sulfuric acid (3 x 50 mL).[2][3]
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o Workup - Final Isolation: Combine the acidic aqueous phases and adjust the pH to 12 with a
25% aqueous solution of sodium hydroxide.[2][3] Extract the aqueous phase with heptane (3
x 50 mL).[2][3]

e Final Product: Combine the final organic (heptane) phases, dry over sodium sulfate, and
evaporate the solvent. This yields 2-methylspiro(1,3-oxathiolane-5,3")quinuclidine as a
mixture of cis/trans diastereomers (approx. 1.8 g, 89% yield, typically in a 3:1 cis/trans ratio).
[2][3] Further purification or isomerization can be performed to isolate the desired cis-isomer
(Cevimeline).[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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